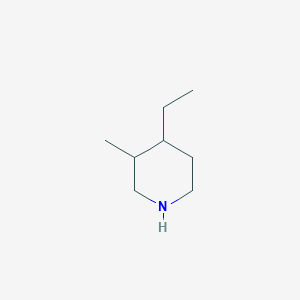

4-Ethyl-3-methylpiperidine

Description

Role of the Piperidine (B6355638) Moiety in Heterocyclic Chemistry Research

The piperidine ring is a ubiquitous structural element in a multitude of biologically active compounds and pharmaceuticals. ijnrd.orgwikipedia.org Its prevalence stems from its unique combination of properties. The nitrogen atom within the ring can act as a basic center and a hydrogen bond acceptor, while the carbon framework provides a stable, three-dimensional scaffold that can be readily functionalized. nih.gov This versatility allows for the precise spatial arrangement of substituents, which is crucial for specific molecular interactions with biological targets. ontosight.ai

Piperidine and its derivatives are integral to the synthesis of a wide range of organic compounds, serving as versatile intermediates and building blocks. bohrium.com They are employed as solvents, bases, and catalysts in various chemical transformations. ijnrd.orgwikipedia.org The ability to introduce diverse substituents onto the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design and materials science. researchgate.net

Overview of Advanced Research on Piperidine Derivatives

Contemporary research on piperidine derivatives is vibrant and expansive, with thousands of scientific papers published annually. nih.gov This intense focus is fueled by the diverse pharmacological activities exhibited by these compounds, including applications as anticancer, antiviral, anti-inflammatory, and central nervous system-modulating agents. ijnrd.orgresearchgate.netresearchgate.net The development of novel synthetic methodologies to access structurally complex and stereochemically defined piperidine derivatives is a major thrust in organic chemistry. nih.govnih.gov

Advanced synthetic strategies include catalytic hydrogenation of pyridine (B92270) precursors, multicomponent reactions, and various cyclization strategies. nih.gov A significant area of investigation involves the stereoselective synthesis of substituted piperidines, as the specific three-dimensional arrangement of atoms (stereochemistry) can dramatically influence biological activity. ontosight.aigoogle.com For instance, different stereoisomers of a piperidine-containing compound have shown markedly different repellent efficacy against disease vectors. bioone.org

Contextualization of 4-Ethyl-3-methylpiperidine within Contemporary Chemical Research

Within the broad class of substituted piperidines, this compound represents a specific, non-commercially available compound that serves as a subject of academic interest for exploring synthetic methodologies and structure-activity relationships. Its structure, featuring both ethyl and methyl substituents at the 3 and 4 positions of the piperidine ring, presents a unique synthetic challenge and offers the potential for multiple stereoisomers.

The synthesis of such multi-substituted piperidines is a key area of research, often requiring sophisticated stereoselective methods to control the relative and absolute configuration of the substituents. The exploration of compounds like this compound contributes to the fundamental understanding of how substitution patterns on the piperidine ring influence its chemical reactivity and potential biological interactions. While specific applications for this compound are not widely documented, its structural motifs are found in more complex molecules with established biological activities. For example, the 3-methylpiperidine (B147322) core is a component of various therapeutic agents. The study of simpler, yet structurally related, molecules like this compound provides valuable insights for the design and synthesis of new chemical entities with desired properties.

Structure

3D Structure

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

4-ethyl-3-methylpiperidine |

InChI |

InChI=1S/C8H17N/c1-3-8-4-5-9-6-7(8)2/h7-9H,3-6H2,1-2H3 |

InChI Key |

XDOCILGWSIZBKG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCNCC1C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethyl 3 Methylpiperidine and Its Stereoisomers

Regioselective and Stereoselective Synthetic Pathways

The creation of specific isomers of polysubstituted piperidines necessitates synthetic routes that are both regioselective and stereoselective. Modern synthetic chemistry offers a variety of powerful techniques to achieve this, including asymmetric synthesis, intramolecular cyclizations, and the catalytic hydrogenation of heterocyclic precursors. These methods are crucial for accessing specific stereoisomers of compounds like 4-ethyl-3-methylpiperidine, which may exhibit distinct biological activities.

Asymmetric Synthesis Approaches for Chiral this compound and Analogues

Asymmetric synthesis is paramount for obtaining enantiomerically pure piperidine (B6355638) derivatives. The chirality of these molecules can significantly influence their pharmacological properties. Several key strategies have been developed to introduce stereocenters with high fidelity.

A notable example of a chiral pool strategy is the synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for various pharmaceutical compounds, starting from L-malic acid. koreascience.krkoreascience.krresearchgate.net This approach leverages the inherent chirality of the starting material to construct the desired stereocenters in the piperidine ring. The synthesis involves a multi-step sequence, ultimately yielding the target compound with high enantiomeric excess. koreascience.krkoreascience.krresearchgate.net Specifically, a 16-step synthesis has been reported, achieving a total yield of 26% and an enantiomeric excess of over 98%. koreascience.krkoreascience.krresearchgate.net This demonstrates the utility of naturally occurring chiral molecules in the efficient construction of complex chiral targets.

| Starting Material | Target Compound | Number of Steps | Overall Yield | Enantiomeric Excess | Reference |

| L-Malic Acid | N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine | 16 | 26% | >98% | koreascience.krkoreascience.krresearchgate.net |

Organocatalysis and metal catalysis provide powerful and versatile platforms for the asymmetric synthesis of piperidines. mdpi.comacs.orguark.edu These methods often involve the cyclization of acyclic precursors, where a chiral catalyst directs the formation of the stereocenters.

Organocatalysis: Chiral secondary amines, such as prolinol derivatives, can catalyze the Michael addition of aldehydes or ketones to nitroalkenes, followed by a reductive cyclization to afford substituted piperidines with high enantioselectivity. For instance, the use of a prolinol-based catalyst can facilitate the asymmetric addition of a methyl group to a cyclic enone precursor, achieving enantiomeric excesses greater than 90%.

Metal Catalysis: Transition metals like palladium, rhodium, and iridium are widely used in asymmetric cyclization reactions. chim.itmdpi.com For example, palladium-catalyzed intramolecular allylic alkylation of amines can form piperidine rings with excellent stereocontrol. chim.it Similarly, iridium-catalyzed asymmetric hydrogenation of substituted pyridinium (B92312) salts using a P,N-ligand has been shown to produce piperidines with high enantioselectivity. mdpi.com

| Catalyst Type | Reaction | Key Features |

| Organocatalyst (e.g., prolinol-based) | Asymmetric Michael addition followed by cyclization | High enantioselectivity (>90% ee) |

| Metal Catalyst (e.g., Pd, Rh, Ir) | Asymmetric hydrogenation, allylic alkylation | High yields and stereoselectivity chim.itmdpi.com |

Diastereoselective reductive cyclization is a powerful method for constructing polysubstituted piperidines from acyclic precursors with pre-existing stereocenters. chemrxiv.orgacs.orgacs.org This strategy often involves the reduction of a cyclic intermediate, such as a tetrahydropyridine (B1245486) or a piperidinone, where the facial selectivity of the reduction is controlled by the existing stereochemistry.

A notable approach involves the copper(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones to produce 4-hydroxypiperidin-2-ones with high diastereoselectivity. acs.org These intermediates can then be further reduced to the corresponding hydroxylated piperidines. Another strategy is the diastereoselective reductive amination/aza-Michael reaction sequence, which allows for the rapid construction of complex polysubstituted piperidines from readily available amine nucleophiles and carbonyl electrophiles. chemrxiv.orgacs.org This method has been shown to be highly diastereoselective, with the selectivity often enhanced by the presence of water. chemrxiv.orgacs.org

Intramolecular Cyclization Techniques in Piperidine Ring Formation

Intramolecular cyclization is a fundamental strategy for the synthesis of piperidine rings, where a linear precursor containing both the nitrogen atom and the requisite carbon chain cyclizes to form the heterocyclic core. nih.govmdpi.com Various methods can initiate this ring closure, including radical-mediated, electrophilic, and metal-catalyzed reactions. nih.govorganic-chemistry.org

For instance, radical cyclizations of amino-aldehydes catalyzed by cobalt(II) can produce piperidines in good yields. nih.gov Another approach is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, which proceeds through an acid-mediated alkyne functionalization and subsequent reduction to form the piperidine ring. nih.gov Copper(II) carboxylates can also promote the intramolecular carboamination of unactivated olefins to afford N-functionalized piperidines. nih.gov

Catalytic Hydrogenation of Pyridine (B92270) Derivatives and Piperidinones to Substituted Piperidines

The catalytic hydrogenation of substituted pyridines is a direct and widely used method for the synthesis of piperidine derivatives. asianpubs.orgasianpubs.orgresearchgate.net This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using a heterogeneous or homogeneous catalyst and a hydrogen source.

Commonly used catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). asianpubs.orgresearchgate.net The reaction conditions, such as hydrogen pressure, temperature, and solvent, can significantly influence the stereochemical outcome of the hydrogenation, particularly for polysubstituted pyridines. For example, the hydrogenation of substituted pyridines with PtO₂ in glacial acetic acid under 50 to 70 bar of hydrogen pressure at room temperature has been reported to afford the corresponding piperidine derivatives. asianpubs.orgasianpubs.org Similarly, the hydrogenation of pyridine precursors is a scalable route, with kilogram-scale syntheses of substituted piperidines being reported using palladium or ruthenium catalysts under high pressure. Iridium(III)-catalyzed ionic hydrogenation has also emerged as a robust method for the reduction of pyridines to piperidines, tolerating a wide range of functional groups. chemrxiv.org

The reduction of piperidinones offers another pathway to substituted piperidines. For example, 6-ethyl-5-methylpiperidine-2,4-dione can be synthesized via a Dieckmann cyclization and subsequently reduced to the corresponding piperidine. ucl.ac.uk

Radical-Mediated Aminocyclization Routes

Radical-mediated C-H amination has emerged as a powerful strategy for the synthesis of saturated nitrogen heterocycles, including piperidines. acs.org These reactions often proceed through nitrogen-centered radicals, which can be generated from various precursors and undergo intramolecular cyclization to form the piperidine ring. acs.org

One notable approach involves the use of a homogeneous iodine catalyst derived from the coordination of molecular iodine with a terminal oxidant. acs.org This system relies on visible light to initiate a radical chain reaction, leading to the selective formation of piperidines through intramolecular C(sp³)–H amination. acs.org The reaction proceeds through two interlocked catalytic cycles: a radical C–H functionalization and an iodine-catalyzed C–N bond formation. acs.org This method has been successfully applied to the synthesis of various piperidine derivatives. acs.org

Copper-catalyzed radical-based aminocyclization also represents a significant advancement. dokumen.pub These methods can proceed through either Cu(I)/Cu(III) or Cu(I)/Cu(II) catalytic cycles involving radical intermediates. dokumen.pub For instance, the copper-catalyzed aminoheteroarylation of unactivated alkenes provides access to valuable heteroarylethylamine motifs through a process involving an intermolecular electrophilic amination followed by a migratory heteroarylation. nih.gov Mechanistic studies suggest the involvement of nitrogen- and carbon-radical species in these transformations. nih.gov

The generation and reactivity of nitrogen-centered radicals, such as aminium radicals, are central to these amination strategies. acs.org Aminium radicals, being highly electrophilic, can be generated from complex amine precursors and participate in intramolecular cyclization to construct N-heterocycles. acs.org

| Radical-Mediated Synthesis Method | Catalyst/Initiator | Key Features | Reference |

| Intramolecular C(sp³)–H Amination | Homogeneous iodine catalyst, Visible light | Selective piperidine formation, proceeds through two interlocked catalytic cycles. | acs.org |

| Copper-Catalyzed Aminocyclization | Copper catalysts (e.g., Cu(OTf)₂, Cu(I)/Cu(II), Cu(I)/Cu(III)) | Involves radical intermediates, applicable to aminoheteroarylation of alkenes. | dokumen.pubnih.gov |

| Nitrogen-Centered Radical Cyclization | Various radical initiators | Utilizes electrophilic aminium radicals for heterocycle construction. | acs.org |

Precursor Design and Derivatization Strategies

The efficient synthesis of this compound relies heavily on the strategic design and derivatization of precursor molecules.

A common and scalable approach to piperidine synthesis is the catalytic hydrogenation of corresponding pyridine derivatives. For instance, 3-methyl-4-ethylpyridine can be hydrogenated using catalysts like palladium on carbon (Pd/C) or Raney nickel under high pressure to yield this compound. vulcanchem.com The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity.

Multi-step synthetic sequences are also employed. One such strategy involves the Grignard reaction of an N-protected 3-piperidone with an appropriate organometallic reagent, followed by dehydration and catalytic hydrogenation to furnish the desired substituted piperidine. Another approach starts from 3-methoxybenzaldehyde, which is converted to an amide ester. Selective reduction of the amide and subsequent reductive methylation yields the target piperidine structure. google.com

The synthesis of chiral piperidine intermediates is of particular importance. Asymmetric conjugate addition reactions have been utilized as a key step in the synthesis of enantiomerically pure trans-3,4-disubstituted piperidines. researchgate.net Furthermore, biocatalytic routes using enzymes like ω-transaminases offer a sustainable method for producing chiral aminopiperidines from piperidone precursors.

| Precursor Synthesis Strategy | Key Reagents/Steps | Outcome | Reference |

| Catalytic Hydrogenation | 3-Methyl-4-ethylpyridine, Pd/C or Raney Ni, H₂ | This compound | vulcanchem.com |

| Grignard Reaction Sequence | N-protected 3-piperidone, Grignard reagent, Dehydration, Hydrogenation | Substituted piperidines | |

| Multi-step Synthesis from Aldehyde | 3-Methoxybenzaldehyde, Amide formation, Selective reduction, Reductive methylation | Substituted piperidine carboxylates | google.com |

| Asymmetric Conjugate Addition | Chiral α,β-unsaturated amido ester, Malonamide derivative | Enantiomerically pure trans-3,4-disubstituted piperidines | researchgate.net |

| Biocatalytic Transamination | N-protected 3-piperidone, ω-transaminase, Amine donor | Chiral aminopiperidines |

The piperidine ring offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The nitrogen atom of the piperidine ring can readily undergo N-alkylation and N-acylation reactions. For example, N-methylation can be achieved using methyl iodide, while N-phenacylation can be accomplished with phenacyl halides. cdnsciencepub.com The stereochemical outcome of these reactions can be influenced by the reaction conditions and the existing stereochemistry of the piperidine ring. cdnsciencepub.com

The synthesis of N-protected piperidine derivatives is a common strategy to facilitate further functionalization. For instance, t-Boc protected piperidine-4-carboxylic acid can be converted to a Weinreb amide, which serves as a versatile intermediate for introducing various substituents at the 4-position. nih.gov Subsequent deprotection of the nitrogen allows for further modifications. nih.gov

Functionalization at the carbon positions of the piperidine ring can be achieved through various methods. For example, acylation or alkylation at the α-carbon of a chiral 4-aryl-2-piperidinone can lead to the formation of trans-3,4-disubstituted 2-piperidinone derivatives. researchgate.net These can then be reduced to the corresponding piperidines. researchgate.net

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of piperidine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. rsc.org This involves the use of greener solvents, catalysts, and reaction conditions.

Microwave-assisted organic synthesis has emerged as a green chemical approach, often enabling rapid and efficient reactions with high yields, sometimes without the need for a solvent or catalyst. acgpubs.orgunivpancasila.ac.id For example, the synthesis of Schiff base compounds derived from ethyl 4-aminopiperidine-1-carboxylate has been achieved using microwave irradiation without any added catalyst or solvent. acgpubs.org

The use of water as a solvent is another key principle of green chemistry. Water-catalyzed reactions, often proceeding through hydrogen bonding, offer an environmentally benign alternative to traditional organic solvents. ajchem-a.com

Biocatalytic methods, such as the use of engineered enzymes, represent a sustainable approach to stereoselective synthesis. vulcanchem.com For instance, recombinant Escherichia coli expressing specific enzymes has been used in the synthesis of piperidine derivatives. vulcanchem.com

The development of reusable catalysts is also a significant aspect of green chemistry. For example, a nano γ-alumina supported Sb(V) catalyst has been used for the synthesis of bis-spiro piperidine derivatives and was found to be reusable for multiple catalytic cycles. rsc.org

| Green Chemistry Approach | Example Application | Benefit | Reference |

| Microwave-Assisted Synthesis | Synthesis of Schiff bases from ethyl 4-aminopiperidine-1-carboxylate | Rapid, efficient, often solvent- and catalyst-free. | acgpubs.orgunivpancasila.ac.id |

| Water as a Reaction Medium | Water-catalyzed synthesis of piperidine derivatives | Environmentally benign solvent. | ajchem-a.com |

| Biocatalysis | Use of engineered enzymes for stereoselective synthesis | Sustainable, high stereoselectivity. | vulcanchem.com |

| Reusable Catalysts | Nano γ-alumina supported Sb(V) catalyst for piperidine synthesis | Reduced waste, cost-effective. | rsc.org |

Stereochemical Investigations and Conformational Analysis of 4 Ethyl 3 Methylpiperidine

Elucidation of Relative and Absolute Stereochemistry in Substituted Piperidines

The structural elucidation of substituted piperidines is crucial for understanding their function and reactivity. enamine.net For 4-Ethyl-3-methylpiperidine, which has two stereocenters at the C3 and C4 positions, four possible stereoisomers exist as two pairs of enantiomers: (3R,4R) and (3S,4S) (the trans isomers), and (3R,4S) and (3S,4R) (the cis isomers). Determining the relative stereochemistry (cis vs. trans) and the absolute stereochemistry (R/S configuration) requires sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. A range of experiments, including COSY, HSQC, and NOESY, are employed to distinguish between isomers. enamine.net For instance, the magnitude of proton-proton coupling constants (³J-values) can provide insight into the dihedral angles between adjacent protons, helping to assign relative stereochemistry. In chair-like conformations, a large coupling constant is typically observed for diaxial protons, while smaller values are seen for axial-equatorial and diequatorial interactions. chesci.com The Nuclear Overhauser Effect (NOE) is particularly powerful for determining spatial proximity between protons, which can differentiate between a cis isomer (where substituents are on the same side of the ring) and a trans isomer.

While NMR is effective for determining relative configuration, establishing the absolute stereochemistry often requires either synthesis from a chiral starting material or separation of the racemic mixture followed by analysis using a method sensitive to chirality, such as X-ray crystallography of a single crystal or the use of chiral derivatizing agents. Stereoselective syntheses, which control the formation of specific stereoisomers, have been developed for various 3,4-disubstituted piperidines and are instrumental in obtaining stereochemically pure compounds for analysis. znaturforsch.comresearchgate.netresearchgate.net

Conformational Dynamics of the Piperidine (B6355638) Ring with Ethyl and Methyl Substituents

Like cyclohexane (B81311), the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org However, the presence of the nitrogen atom and its lone pair, along with the C3 and C4 substituents, introduces complex conformational dynamics in this compound. The chair conformation can exist in two rapidly interconverting forms, and for each stereoisomer, the substituents can occupy either axial or equatorial positions.

The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational A-value. Generally, larger substituents have a greater preference for the equatorial position to avoid 1,3-diaxial interactions, which are sterically unfavorable. For an N-methylpiperidine, the equatorial preference of the N-methyl group is significantly larger than that of a methyl group on a cyclohexane ring. wikipedia.org

For the trans and cis isomers of this compound, the conformational equilibrium will depend on the balance of steric demands of the methyl and ethyl groups.

trans-isomers (3,4-diequatorial vs. 3,4-diaxial): The conformer with both the methyl and ethyl groups in equatorial positions is expected to be significantly more stable than the conformer where both are in axial positions. The diaxial conformation would introduce severe steric strain.

cis-isomers (axial-equatorial vs. equatorial-axial): The equilibrium will favor the conformer that places the larger ethyl group in the more spacious equatorial position, while the smaller methyl group occupies the axial position.

The following table summarizes the expected most stable chair conformations for the cis and trans isomers of this compound.

| Isomer Configuration | Substituent at C3 | Substituent at C4 | Predicted Most Stable Conformation |

| trans | Methyl | Ethyl | diequatorial (e,e) |

| cis | Methyl | Ethyl | equatorial-axial (e,a) or axial-equatorial (a,e) |

| The most stable conformation for the cis isomer would place the larger ethyl group in the equatorial position. |

Energy calculations and detailed NMR studies on analogous 3,4-disubstituted piperidines have confirmed that conformations placing bulky substituents in axial positions are energetically disfavored. tmu.edu.twnih.gov

Influence of Substituent Position and Configuration on Molecular Architecture

In the case of the trans isomer, the diequatorial conformation is strongly preferred. This arrangement minimizes steric clashes and results in a relatively stable and predictable molecular shape.

For the cis isomer, the situation is more nuanced. Two chair conformers are possible: one with an axial methyl and equatorial ethyl group, and another with an equatorial methyl and axial ethyl group. Given that the ethyl group is sterically more demanding than the methyl group, the conformation with the ethyl group in the equatorial position (3-methyl-axial, 4-ethyl-equatorial) is predicted to be the more stable of the two. This preference directly influences the molecule's shape and how it presents its functional groups for interaction with other molecules. Studies on related C-alkylated piperidines have shown that the balance between axial and equatorial conformers is key to their activity, with different isomers favoring different conformations. tmu.edu.twnih.gov

The stereochemistry at C3 and C4 can also be influenced by synthetic methods. For example, the stereoselectivity of alkylation at the C4 position can sometimes be directed by the existing stereochemistry at another position on the ring. google.com This interplay between synthesis and conformational preference is a cornerstone of modern medicinal chemistry, where precise control over molecular shape is essential.

Computational and Theoretical Chemistry Studies of 4 Ethyl 3 Methylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic characteristics of piperidine-based compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a valuable tool for predicting molecular geometries, vibrational frequencies, and electronic properties. For piperidine (B6355638) derivatives, DFT calculations have been successfully used to determine stable conformations and to achieve excellent agreement between calculated and experimental results for molecular parameters. researchgate.net

For instance, studies on piperidine and 4-methylpiperidine (B120128) have utilized DFT methods, such as B3LYP with a 6-31G(d) basis set, to calculate optimized bond lengths and vibrational frequencies. researchgate.net These calculations often show that theoretical values align well with experimental data, lending confidence to the use of DFT for studying more complex derivatives like 4-Ethyl-3-methylpiperidine. researchgate.net DFT is also employed to explore electronic properties that dictate a molecule's reactivity and stability. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and has higher polarizability. nih.gov For example, DFT calculations on ammonium (B1175870) 3-methyl piperidine dithiocarbamate (B8719985) revealed a small HOMO-LUMO gap, suggesting a high propensity to act as an electron donor. researchgate.net Analysis of FMOs helps predict the most reactive sites within a molecule. nih.gov

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govuni-muenchen.de The MEP surface map uses a color-coded scheme to represent different electrostatic potential values. uni-muenchen.de

Red regions indicate electron-rich areas, representing the most negative potential, which are susceptible to electrophilic attack.

Blue regions indicate electron-poor areas, representing the most positive potential, which are favorable for nucleophilic attack.

Green regions represent neutral or areas of very low potential.

MEP analysis provides a clear guide to the reactive sites of a molecule, showing where it is most likely to interact with other charged species. uni-muenchen.deresearchgate.net This method is instrumental in understanding intermolecular interactions and reaction mechanisms. rsc.org

Certain organic molecules exhibit Non-Linear Optical (NLO) properties, meaning they can alter the properties of light that passes through them. This is of significant interest for applications in optoelectronics and frequency conversion. Computational methods can predict these properties by calculating parameters such as polarizability and hyperpolarizability.

Studies on piperidine derivatives have shown their potential as NLO materials. For example, the synthesis and analysis of cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one revealed that it crystallizes in a non-centrosymmetric space group, a common prerequisite for second-harmonic generation (SHG), a key NLO effect. researchgate.net Its SHG efficiency was found to be significantly greater than that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net Theoretical calculations are crucial in screening candidate molecules for promising NLO properties before undertaking synthetic efforts.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and dynamics of a molecule. researchgate.net

For a flexible molecule like this compound, which has a six-membered ring and two substituents, numerous conformations are possible. MD simulations can sample these different conformations, identify the most stable (lowest energy) structures, and calculate the energetic barriers between them. mdpi.com This is critical for understanding how the molecule's shape influences its properties and interactions. For example, simulations on N-methyl piperidine have been used to investigate the thermodynamics and activation energies of transformations between different conformers, such as the chair and twist forms. rsc.org

Thermochemical Studies and Enthalpies of Formation (e.g., for Methylpiperidines)

Thermochemical studies provide fundamental data on the stability of molecules. The standard molar enthalpy of formation (ΔfH°m) is a key thermodynamic property representing the energy change when one mole of a compound is formed from its constituent elements in their standard states.

Below is a table of experimentally determined standard molar enthalpies of formation for several methylpiperidines at 298.15 K.

| Compound | State | Standard Molar Enthalpy of Formation (kJ·mol⁻¹) |

| 1-Methylpiperidine | Liquid | -95.9 ± 1.6 acs.orgnih.gov |

| Gas | -59.1 ± 1.7 acs.orgnih.gov | |

| 3-Methylpiperidine (B147322) | Liquid | -123.6 ± 1.4 acs.orgnih.gov |

| Gas | -79.2 ± 1.6 acs.orgnih.gov | |

| 4-Methylpiperidine | Liquid | -123.5 ± 1.5 acs.orgnih.gov |

| Gas | -82.9 ± 1.7 acs.orgnih.gov | |

| 2,6-Dimethylpiperidine | Liquid | -153.6 ± 2.1 acs.orgnih.gov |

| Gas | -111.2 ± 2.2 acs.orgnih.gov | |

| 3,5-Dimethylpiperidine | Liquid | -155.0 ± 1.7 acs.orgnih.gov |

| Gas | -105.9 ± 1.8 acs.orgnih.gov |

Structure Activity Relationship Sar and Mechanistic Biological Research for Substituted Piperidines

In Silico Approaches for Pharmacological Target Identification

Computational, or in silico, methods have become indispensable tools in the early stages of drug discovery, enabling rapid prediction of the biological profiles of novel chemical entities. sciengpub.ir For substituted piperidines, these approaches help to identify potential molecular targets and guide the synthesis of more effective and selective compounds.

Prediction of Interactions with Enzymes, Receptors, and Transport Systems

The unique chemical structure of the piperidine (B6355638) ring allows it to interact with a wide array of biological targets. clinmedkaz.org Web-based tools and software platforms are employed to predict the spectrum of biological activity for new piperidine derivatives. For instance, programs like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze a compound's structure to identify its most likely protein targets, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.orgresearchgate.net

These predictive models have shown that modified piperidine derivatives can potentially affect various targets, suggesting applications in treating cancer and central nervous system disorders, as well as acting as antimicrobial and antiarrhythmic agents. clinmedkaz.org The interaction of piperidine derivatives with drug metabolizing enzymes and drug transporters is also a key area of investigation, as these interactions can significantly influence the pharmacokinetics of co-administered drugs. nih.gov Specific studies have shown that piperidine derivatives can bind to a variety of receptors, including dopamine (B1211576) D2L and D4.2 receptors, serotonin (B10506) 5-HT2A receptors, and sigma (σ) receptors, highlighting the scaffold's versatility. nih.govnih.gov

Ligand Design and Virtual Screening Methodologies

Computer-Aided Drug Design (CADD) has revolutionized the process of discovering new drugs by making it faster and more cost-effective. sciengpub.ir Virtual screening, a key CADD technique, involves computationally testing large libraries of compounds against a specific biological target to identify potential "hits." sciengpub.ir This process helps to eliminate inactive compounds early on, saving time and resources. sciengpub.ir

For piperidine-based compounds, ligand design and virtual screening are used to optimize their interaction with target proteins. nih.gov By creating three-dimensional models of the target's binding site, researchers can design novel piperidine derivatives with improved affinity and selectivity. This structure-based drug design approach has been successfully used to develop potent inhibitors for various targets. nih.gov For example, molecular docking studies have been employed to evaluate the interaction of piperidine derivatives with the protease of the COVID-19 virus. nih.gov

Mechanistic Investigations of Biological Activities

Understanding the precise molecular mechanisms by which substituted piperidines exert their biological effects is critical for developing safer and more effective compounds. This involves detailed studies into how the compound's structure correlates with its pharmacological activity.

Structure-Activity Correlation Studies for Specific Pharmacological Effects (e.g., Insecticidal Activity)

The piperidine scaffold is a key component in a number of compounds with potent insecticidal properties. ijnrd.org Structure-activity relationship (SAR) studies have been instrumental in identifying the structural features that are crucial for this activity. nih.govdtic.milresearchgate.net

Research on the toxicity of various piperidine derivatives against the mosquito Aedes aegypti, a primary vector for dengue and yellow fever, has provided valuable insights. nih.govdtic.mil By systematically modifying the substituents on the piperidine ring, scientists have been able to establish clear correlations between chemical structure and insecticidal potency. nih.govdtic.milresearchgate.net For example, a study of 33 different piperidines revealed that the type and position of the substituent group significantly impact the compound's toxicity to adult female mosquitoes. nih.govdtic.mil These findings are crucial for guiding the development of new and more effective insecticides to control this important disease vector. nih.govdtic.mil

**Table 1: Insecticidal Activity of Substituted Piperidines against *Aedes aegypti***

| Compound | Substituent Position | LD50 (µg/mosquito) |

|---|---|---|

| 2-Ethyl-piperidine | 2 | 0.8 |

| 3-Methyl-piperidines (average) | 3 | 1.80 - 4.14 |

| 4-Methyl-piperidines (average) | 4 | 1.22 - 6.71 |

| Benzyl-substituted piperidine | - | 29.2 |

Data sourced from studies on the structure-activity relationships of piperidines against Aedes aegypti. nih.govdtic.mil

Role of Substituents (Ethyl vs. Methyl) and Position on Biological Performance

The nature and position of substituents on the piperidine ring play a determining role in the compound's biological activity. nih.govdtic.mil Even subtle changes, such as replacing a methyl group with an ethyl group, can lead to significant differences in potency and selectivity.

In the context of insecticidal activity against Aedes aegypti, the ethyl group has been shown to be more effective than the methyl group. nih.govdtic.mil The position of these alkyl groups on the piperidine ring is also critical. The general order of toxicity based on the attachment point of the substituent is the second carbon being more effective than the third, which is in turn more effective than the fourth carbon. nih.govdtic.mil

Conversely, in studies on σ1 receptor ligands, 1-methylpiperidines demonstrated significantly higher receptor affinity compared to piperidines with an ethyl moiety at the same position. nih.govresearchgate.net This highlights that the optimal substituent is highly dependent on the specific biological target. The presence of a methyl group on the piperidine ring at either the 3 or 4 position has also been linked to enhanced anticancer properties in certain sulfonamide derivatives. ajchem-a.com

Exploration of Molecular Interactions with Biological Macromolecules (e.g., Protein Binding)

The biological effects of substituted piperidines are mediated through their physical interaction with biological macromolecules, primarily proteins. nih.gov Understanding these interactions at the molecular level is key to deciphering their mechanism of action. Techniques such as fluorescence spectroscopy and molecular dynamics simulations are used to study these binding events in detail. nih.govresearchgate.netmdpi.com

For example, piperazine-substituted compounds have been shown to bind strongly with bovine serum albumin (BSA), a model protein for studying drug-protein interactions. mdpi.com This binding is important as it can affect the compound's distribution and availability in the body. mdpi.com In another study, molecular dynamics simulations were used to elucidate the different interactions of methyl- and ethyl-substituted piperidines within the binding pocket of the σ1 receptor, explaining the observed differences in their binding affinities. nih.govresearchgate.net Conformational restrictions and further functionalization of the piperidine core have also been investigated as strategies to enhance interactions with protein targets like HDM2, which is relevant in cancer research. nih.gov

Design and Synthesis of Piperidine-Based Ligands for Specific Biological Targets (e.g., Cereblon Ligands, CCR5 Antagonists)

The piperidine ring is a prevalent scaffold in medicinal chemistry due to its ability to adopt well-defined three-dimensional conformations, allowing for precise orientation of substituents to interact with biological targets. This characteristic is expertly utilized in the design of ligands for complex proteins such as Cereblon (CRBN) and the C-C chemokine receptor type 5 (CCR5).

Cereblon (CRBN) Ligands:

Cereblon is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. nih.gov Ligands that bind to Cereblon can modulate its activity, a mechanism famously exploited by immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide. nih.gov These molecules contain a piperidine-2,6-dione moiety that is crucial for their binding to Cereblon. This interaction induces the recruitment of specific proteins (neo-substrates) to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. nih.gov

This mechanism forms the basis for Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules designed to bring a target protein into proximity with an E3 ligase for degradation. medchemexpress.com In this context, piperidine-based Cereblon ligands serve as the E3 ligase-recruiting handle. For instance, functionalized ligands such as Lenalidomide 5'-piperazine-4-methylpiperidine are developed as tools for PROTAC research, incorporating the Cereblon-binding piperidine structure with a linker for attachment to a target protein ligand. tocris.com The design of novel CRBN ligands often involves modifying the isoindolinone or piperidine core to enhance binding affinity and selectivity, and to minimize the degradation of natural neo-substrates like IKZF1 and CK1α to reduce off-target effects. nih.gov

| Compound Name | Core Structure | Application | Reference |

|---|---|---|---|

| Thalidomide | Piperidine-2,6-dione | Immunomodulator, CRBN ligand in PROTACs | nih.gov |

| Lenalidomide | Piperidine-2,6-dione | Immunomodulator, CRBN ligand in PROTACs | nih.govtocris.com |

| Pomalidomide | Piperidine-2,6-dione | Immunomodulator, CRBN ligand in PROTACs | nih.gov |

| Thalidomide-Piperazine-Piperidine | Piperidine-2,6-dione | E3 ligase ligand-linker conjugate for PROTAC technology | medchemexpress.comallgenbio.com |

CCR5 Antagonists:

The CCR5 receptor is a critical co-receptor for the entry of macrophage-tropic (M-tropic) strains of HIV-1 into host cells, such as T-cells and macrophages. acs.orgacs.org Individuals with a natural genetic deletion in the CCR5 gene show strong resistance to HIV infection, highlighting this receptor as a prime target for anti-HIV drug development. acs.orgacs.org Piperidine-based compounds have been instrumental in the discovery of potent and selective CCR5 antagonists. wikipedia.org

The design of these antagonists is often guided by pharmacophore models, which define the essential structural features required for biological activity. For a large series of piperidine- and piperazine-based CCR5 antagonists, a five-feature pharmacophore model was developed, consisting of two hydrogen bond acceptors and three hydrophobic groups. acs.orgwikipedia.org Small molecule CCR5 antagonists are allosteric inhibitors, binding to a hydrophobic pocket formed by the transmembrane helices of the receptor, which locks it in a conformation that prevents its use by HIV for cell entry. wikipedia.org

Systematic research, particularly by Schering-Plough, led to the development of highly potent CCR5 antagonists. acs.orgacs.org For example, the optimization of a piperazino-piperidine (B8394093) series led to the discovery of Sch-417690/Sch-D, a potent and orally bioavailable CCR5 antagonist. acs.orgnih.gov The structure-activity relationship studies in this series revealed that the nature and size of substituents on the core structure were key to controlling receptor selectivity and potency. nih.gov

| Pharmacophore Feature | Description | Role in Binding | Reference |

|---|---|---|---|

| Hydrophobic Group A | Aromatic or aliphatic group | Occupies a hydrophobic pocket in the receptor | wikipedia.org |

| Hydrophobic Group B | Typically contains a basic nitrogen | Hydrophobic and potential ionic interactions | wikipedia.org |

| Hydrogen Bond Acceptor C | e.g., Carbonyl oxygen | Forms hydrogen bond with receptor residues | wikipedia.org |

| Hydrogen Bond Acceptor D | e.g., Ether oxygen | Forms hydrogen bond with receptor residues | wikipedia.org |

| Hydrophobic Group E | Aromatic or aliphatic group | Occupies a hydrophobic pocket in the receptor | wikipedia.org |

Development of Piperidine Scaffolds as Probes for Biological Pathways

The development of selective ligands for biological targets, such as the Cereblon and CCR5 ligands discussed above, provides researchers with powerful tools to probe the functions of these proteins in complex biological pathways. Piperidine scaffolds are central to the creation of these molecular probes.

By incorporating a piperidine-based Cereblon ligand into a PROTAC, researchers can selectively induce the degradation of a specific target protein within a cell. This technique allows for the direct investigation of the consequences of removing that protein, offering insights into its role in cellular signaling, proliferation, and survival pathways. The ability to control the degradation of specific proteins with temporal precision makes these piperidine-containing probes invaluable for functional genomics and target validation in drug discovery. nih.govmedchemexpress.com

Similarly, potent and selective piperidine-based CCR5 antagonists serve as probes to study the role of the CCR5-mediated signaling pathway. Beyond its role in HIV entry, CCR5 is involved in inflammatory responses and immune cell trafficking. acs.org By using specific antagonists, researchers can block CCR5 signaling and observe the downstream effects on inflammation, immune cell migration, and the progression of diseases where this pathway is implicated. The development of these molecular probes is essential for dissecting the intricate mechanisms of the immune system and identifying new therapeutic opportunities.

Advanced Research Applications of 4 Ethyl 3 Methylpiperidine and Derivatives in Chemical Synthesis

Reagent and Catalyst Roles in Organic Reactions

The nucleophilic nature of the secondary amine within the piperidine (B6355638) ring, combined with the steric influence of its alkyl substituents, makes 4-Ethyl-3-methylpiperidine and its derivatives valuable tools in organic synthesis, both as reagents and as catalysts.

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide chemistry. mdpi.com The critical step of this methodology is the removal of the Fmoc group from the N-terminus of the growing peptide chain to allow for the coupling of the next amino acid. This deprotection is typically achieved using a solution of piperidine in a polar aprotic solvent. mdpi.com

However, due to the toxicity and handling concerns associated with piperidine, significant research has been directed toward finding effective and safer alternatives. researchgate.net In this context, substituted piperidines like 4-methylpiperidine (B120128) have emerged as highly promising replacements. mdpi.comscielo.org.mx Studies have demonstrated that 4-methylpiperidine can be used as an efficient reagent for Fmoc group removal in SPPS. researchgate.netscielo.org.mx Research comparing the performance of 4-methylpiperidine with the traditional piperidine shows that it provides similar purities and yields for synthesized peptides. scielo.org.mx For instance, a comparative synthesis of the peptide RRWQWRMKKLG using either piperidine or 4-methylpiperidine (both at 20% v/v in DMF) resulted in products with comparable quality. scielo.org.mx

The reaction mechanism involves a base-mediated β-elimination. The secondary amine abstracts the acidic proton on the fluorenyl group, leading to the collapse of the protecting group and the formation of dibenzofulvene (DBF). researchgate.net The deprotection reagent must also act as a scavenger for the released DBF to prevent its polymerization, a role that 4-methylpiperidine effectively fulfills. researchgate.net Given these findings, it is scientifically plausible that this compound, sharing the core secondary amine structure, could also function effectively in this capacity, although specific research on this derivative is less prevalent. The alkyl substituents at the 3 and 4 positions may modulate its basicity and steric profile, potentially influencing the kinetics of the deprotection reaction.

Table 1: Comparison of Deprotection Reagents in SPPS This table is based on data for 4-methylpiperidine as a representative substituted piperidine alternative.

| Reagent | Peptide Sequence | Purity | Yield | Reference |

|---|---|---|---|---|

| Piperidine | RRWQWRMKKLG | Similar | Similar | scielo.org.mx |

| 4-Methylpiperidine | RRWQWRMKKLG | Similar | Similar | scielo.org.mx |

| Piperazine | Multiple | Similar | Similar | mdpi.com |

Stilbene (B7821643) and its derivatives are a class of compounds with significant applications in materials science and medicinal chemistry, known for their diverse biological activities. nih.gov The synthesis of these molecules often involves carbon-carbon bond-forming reactions, where base catalysts can play a crucial role.

While direct catalytic applications of this compound are not extensively documented, the utility of related piperidine derivatives is established. For example, research by Wyrzykiewicz et al. involved the synthesis of novel stilbene moieties bearing a 4-methylpiperidine group. nih.gov In this synthesis, E-4-(bromoalkoxy)stilbenes were treated with 4-methylpiperidine to form the final products. nih.gov Although in this specific case the piperidine derivative acts as a nucleophilic reagent rather than a catalyst, it highlights the reactivity of such compounds in the synthesis of complex molecules like stilbenes.

In broader catalytic contexts, secondary amines are employed as organocatalysts in various transformations, such as Knoevenagel condensations and Michael additions, which can be key steps in the synthesis of stilbene precursors and other complex structures. The efficacy of the amine catalyst is dependent on its basicity and steric environment. The specific substitution pattern of this compound would offer a unique combination of these properties, suggesting its potential as a candidate for organocatalysis in the synthesis of complex organic molecules, an area ripe for further investigation.

Exploration as Liquid Organic Hydrogen Carriers (LOHC) (Based on 4-methylpiperidine research)

Liquid Organic Hydrogen Carriers (LOHCs) are organic compounds that can store and transport hydrogen through reversible hydrogenation and dehydrogenation cycles. acs.orgnih.gov This technology is considered a promising solution for the safe and efficient handling of hydrogen as a future energy carrier. scispace.comlu.se Nitrogen-containing heterocyclic compounds are of particular interest as LOHCs because the presence of nitrogen can lower the enthalpy of the dehydrogenation reaction, making the release of hydrogen more favorable. mdpi.com

Extensive research has been conducted on the 4-methylpiperidine/4-methylpyridine system as a viable LOHC. scispace.com The fully hydrogenated form, 4-methylpiperidine, carries the hydrogen, which can be released through catalytic acceptorless dehydrogenation to yield 4-methylpyridine. scispace.comlu.se This system boasts a significant hydrogen storage capacity of 6.1 wt%. scispace.comlu.se

The key to a successful LOHC system is an efficient catalyst for the dehydrogenation step. Studies have investigated supported pincer-ligated iridium catalysts for the gas-phase, continuous-flow dehydrogenation of 4-methylpiperidine. scispace.comlu.se A highly active POCOP-Ir complex was shown to achieve approximately 91,000 turnovers over 45 hours, demonstrating remarkable stability and reactivity. scispace.com The dehydrogenation proceeds in steps, with the initial conversion of 4-methylpiperidine being relatively fast. scispace.com

Given that this compound shares the same N-heterocyclic core, it can be considered a potential LOHC candidate. The hydrogenation of the corresponding 4-ethyl-3-methylpyridine (B1605594) would store hydrogen, which could then be released via a similar catalytic process. The additional ethyl and methyl groups would alter the molecule's physical properties, such as its boiling point and viscosity, which are important parameters for a liquid carrier. These substituents could also influence the thermodynamics and kinetics of the hydrogenation/dehydrogenation cycle.

Table 2: Properties of the 4-Methylpiperidine LOHC System

| Property | Value | Reference |

|---|---|---|

| Hydrogen-Rich Form | 4-Methylpiperidine | scispace.com |

| Hydrogen-Lean Form | 4-Methylpyridine | scispace.com |

| Hydrogen Storage Capacity | 6.1 wt% | scispace.comlu.se |

| Catalyst System (Example) | Silica/Alumina-supported POCOP-Ir | scispace.comlu.se |

| Process Type | Continuous-flow, gas-phase dehydrogenation | scispace.com |

Analytical and Spectroscopic Characterization Techniques in Advanced Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For 4-Ethyl-3-methylpiperidine, which can exist as cis and trans diastereomers, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural and stereochemical assignment. nih.govrsc.org

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. acs.org The substituents (ethyl and methyl groups) can be oriented in either axial or equatorial positions. The relative stereochemistry (cis or trans) is defined by the positions of the substituents on the same or opposite faces of the ring, respectively. In the most stable chair conformations, bulky substituents preferentially occupy equatorial positions. Thus, for the trans isomer, both the 3-methyl and 4-ethyl groups are expected to be in equatorial positions. For the cis isomer, one substituent will be equatorial and the other axial.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The chemical shifts (δ) of the protons on the piperidine ring are influenced by the electronegativity of the adjacent nitrogen atom and the position of the alkyl substituents. Protons on carbons adjacent to the nitrogen (C2 and C6) are expected to resonate in the range of 2.5-3.0 ppm, while other ring protons will appear further upfield (1.0-2.0 ppm). chemicalbook.com The relative stereochemistry of the substituents can often be determined by analyzing the coupling constants (J values) of the ring protons. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The carbons bonded to the nitrogen (C2 and C6) typically appear around 45-55 ppm, while the other ring carbons (C3, C4, C5) and the substituent carbons resonate at higher fields (10-40 ppm). researchgate.net The precise chemical shifts can help distinguish between the cis and trans isomers due to different steric interactions.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the mapping of the proton-proton connectivity within the piperidine ring and its substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each proton signal to its corresponding carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, NOESY is particularly valuable as it identifies protons that are close in space. For example, in the cis isomer, a NOE correlation might be observed between the axial proton at C3 and the axial protons at C5 and C2, which would be absent or weaker in the trans isomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ring Carbons | ||

| C-2 | ~2.8 - 3.2 | ~54 - 58 |

| C-3 | ~1.5 - 2.0 | ~35 - 40 |

| C-4 | ~1.3 - 1.8 | ~40 - 45 |

| C-5 | ~1.2 - 1.7 | ~25 - 30 |

| C-6 | ~2.5 - 2.9 | ~46 - 50 |

| Substituents | ||

| 3-CH₃ | ~0.8 - 1.0 | ~15 - 20 |

| 4-CH₂CH₃ | ~1.2 - 1.5 | ~22 - 27 |

| 4-CH₂CH₃ | ~0.8 - 1.0 | ~10 - 14 |

| N-H | ~1.5 - 2.5 (broad) | - |

Note: These are estimated values based on known substituent effects on the piperidine ring. Actual values may vary depending on the solvent and specific stereoisomer.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Elucidation

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

For this compound (molar mass: 127.23 g/mol ), the molecular ion peak (M⁺˙) would be expected at m/z 127. In accordance with the nitrogen rule, the odd nominal mass of the molecular ion is consistent with the presence of a single nitrogen atom. jove.comjove.com

The primary fragmentation pathway for cyclic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. wikipedia.orgfiveable.me This process is initiated by the ionization of the nitrogen's lone pair of electrons, followed by homolytic cleavage of an adjacent C-C bond, leading to a stable, resonance-stabilized iminium cation. For this compound, several α-cleavage pathways are possible:

Loss of an ethyl radical: Cleavage of the C2-C3 bond can lead to the loss of an ethyl radical from the molecular ion, resulting in a fragment at m/z 98.

Loss of a butyl radical: A more complex fragmentation involving ring opening between C2-C3 and subsequent cleavage can lead to the loss of a C4H9 radical, generating a prominent fragment.

Ring Cleavage: The piperidine ring itself can fragment. A characteristic fragmentation of piperidine rings involves the loss of ethene (C₂H₄), which can lead to a fragment at m/z 99 (M-28). youtube.com

Advanced MS techniques, such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), can provide even more detailed structural information by allowing for the controlled fragmentation of selected parent ions. nih.govscielo.br

Furthermore, MS is an invaluable tool for real-time reaction monitoring. Techniques like atmospheric solids analysis probe (ASAP-MS) or ESI-MS can be used to analyze crude reaction mixtures directly and rapidly, allowing chemists to track the consumption of reactants and the formation of intermediates and the final product without the need for sample workup or chromatographic separation. acs.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 127 | [C₈H₁₇N]⁺˙ | Molecular Ion (M⁺˙) |

| 112 | [M - CH₃]⁺ | Loss of methyl radical |

| 98 | [M - C₂H₅]⁺ | α-cleavage, loss of ethyl radical |

| 84 | [M - C₃H₇]⁺ | α-cleavage and rearrangement |

| 70 | [C₄H₈N]⁺ | Ring fragmentation |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

For this compound, the key vibrational modes include:

N-H Stretch: A moderate to weak band is expected in the IR spectrum between 3300 and 3500 cm⁻¹, characteristic of a secondary amine.

C-H Stretches: Strong bands corresponding to the asymmetric and symmetric stretching of C-H bonds in the methyl, ethyl, and piperidine ring methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region. researchgate.net

CH₂ and CH₃ Bending: Scissoring, wagging, and twisting vibrations for the methylene groups and asymmetric/symmetric bending for the methyl groups will appear in the 1350-1470 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration typically appears as a medium to weak band in the 1000-1250 cm⁻¹ range.

Ring Vibrations: The piperidine ring itself has characteristic "breathing" and deformation modes that appear in the fingerprint region (below 1500 cm⁻¹).

Vibrational spectroscopy can also provide insights into the conformational isomers of this compound. nih.gov The vibrational frequencies of certain modes, particularly those involving the substituents and adjacent ring atoms, can be sensitive to whether the groups are in an axial or equatorial position. By comparing the experimental spectra with DFT-calculated spectra for different possible conformers (e.g., chair with diequatorial substituents vs. chair with axial/equatorial substituents), it is possible to determine the most stable conformation present in the sample. nih.gov

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region | Typical Intensity (IR) |

| N-H Stretch | 3300 - 3500 | Functional Group | Medium-Weak |

| C-H Asymmetric Stretch (CH₃, CH₂) | 2950 - 2975 | Functional Group | Strong |

| C-H Symmetric Stretch (CH₃, CH₂) | 2850 - 2875 | Functional Group | Strong |

| CH₂ Scissoring | 1450 - 1470 | Fingerprint | Medium |

| CH₃ Asymmetric/Symmetric Bending | 1370 - 1460 | Fingerprint | Medium |

| C-N Stretch | 1000 - 1250 | Fingerprint | Medium-Weak |

| Ring Deformation | < 1000 | Fingerprint | Variable |

Note: These are general ranges for the specified functional groups and vibrations.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes to Access Underexplored Stereoisomers

The biological activity of chiral molecules is often dependent on their stereochemistry. 4-Ethyl-3-methylpiperidine possesses two stereocenters, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The development of synthetic routes that provide access to each of these stereoisomers in high purity is a critical area for future research.

Current strategies for synthesizing substituted piperidines often involve the hydrogenation of pyridine (B92270) precursors, which can yield mixtures of cis and trans isomers. novartis.com Future efforts could focus on diastereoselective and enantioselective methods to gain precise control over the stereochemical outcome.

Promising synthetic strategies may include:

Asymmetric Hydrogenation: The use of chiral catalysts to selectively produce one enantiomer of a desired diastereomer.

Chiral Auxiliary-Mediated Synthesis: Employing a chiral auxiliary to direct the stereoselective formation of the piperidine (B6355638) ring, followed by its removal.

Enzyme-Catalyzed Reactions: Biocatalytic methods, such as those using imine reductases, can offer high stereoselectivity under mild reaction conditions.

Lewis Acid-Catalyzed Ene Cyclization: This method has shown promise for the highly diastereoselective synthesis of trans-3,4-disubstituted piperidines. rsc.org

Ring Transformation of Azetidines: A novel approach for the stereoselective synthesis of cis-3,4-disubstituted piperidines involves the ring expansion of 2-(2-mesyloxyethyl)azetidines. acs.org

A comparative overview of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound Stereoisomers

| Method | Potential Advantages | Potential Challenges |

|---|---|---|

| Asymmetric Hydrogenation | High enantioselectivity, potential for scalability. | Catalyst cost and sensitivity, optimization required. |

| Chiral Auxiliary-Mediated Synthesis | Well-established methodology, predictable stereochemical control. | Multiple synthetic steps, removal of the auxiliary. |

| Enzyme-Catalyzed Reactions | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability, substrate specificity. |

| Lewis Acid-Catalyzed Ene Cyclization | High diastereoselectivity for trans isomers. rsc.org | Competition with hetero-Diels-Alder reaction. rsc.org |

By developing a robust synthetic toolbox to access all stereoisomers of this compound, researchers can systematically investigate the structure-activity relationships of this compound.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry for Substituted Piperidines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can be leveraged to predict the properties and activities of novel compounds, thereby accelerating the research and development process. For a molecule like this compound, where empirical data is lacking, in silico methods can provide valuable insights and guide experimental work.

Future research should focus on developing and applying AI/ML models to predict various aspects of this compound's behavior:

Prediction of Biological Activity: AI/ML models can be trained on large datasets of known piperidine derivatives to predict the likely biological targets and pharmacological activities of this compound. clinmedkaz.org Web-based tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction can be used for initial in silico screening to identify potential therapeutic applications, such as for central nervous system disorders or as antimicrobial agents. clinmedkaz.org

ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a therapeutic agent. AI/ML models can be used to estimate these properties for the different stereoisomers of this compound, helping to prioritize which isomers to synthesize and test.

Quantum Chemical Calculations: Computational methods such as Density Functional Theory (DFT) can be used to investigate the electronic and spatial structure of this compound. researchgate.netosi.lv These calculations can provide information on the preferred conformations of the different stereoisomers and help to rationalize their potential interactions with biological targets.

The application of these computational approaches will enable a more targeted and efficient exploration of the chemical and biological space of this compound.

Expansion of Mechanistic Studies to Novel Biological Targets

The piperidine motif is present in a wide range of biologically active compounds, including pharmaceuticals targeting various receptors and enzymes. nih.govarizona.edu The specific substitution pattern of this compound may confer affinity and selectivity for novel biological targets that have not been previously explored for this class of compounds.

Future research should aim to identify and characterize the biological targets of the individual stereoisomers of this compound. A broad-based screening approach could be employed, followed by more detailed mechanistic studies for any identified hits.

Potential areas of investigation include:

Central Nervous System (CNS) Targets: Substituted piperidines are well-represented in CNS-active drugs. arizona.edu The stereoisomers of this compound should be screened against a panel of CNS receptors, ion channels, and transporters.

Antimicrobial Activity: The piperidine scaffold is found in some natural and synthetic antimicrobial agents. The compound could be tested against a range of bacterial and fungal strains to determine its potential as an anti-infective agent.

Enzyme Inhibition: The specific stereochemistry of the ethyl and methyl groups may allow for selective binding to the active sites of certain enzymes. Screening against enzyme families such as kinases, proteases, and cholinesterases could reveal novel inhibitory activities. ajchem-a.com

Sigma Receptors: Piperidine and piperazine-based compounds have shown affinity for sigma receptors, which are implicated in a variety of neurological disorders. nih.gov The affinity of this compound for sigma receptors could be a fruitful area of investigation.

The identification of novel biological targets for this compound would open up new avenues for the development of therapeutics with potentially novel mechanisms of action.

Exploration of Emerging Applications in Materials Science and Catalysis

Beyond its potential in the life sciences, the unique structural features of this compound could be exploited in the fields of materials science and catalysis. The piperidine ring can serve as a versatile scaffold for the development of new functional materials and catalysts.

Future research in this area could explore:

Asymmetric Catalysis: Chiral piperidine derivatives can be used as ligands for transition metal catalysts in asymmetric synthesis. The stereoisomers of this compound could be investigated as ligands in reactions such as asymmetric hydrogenation or C-C bond-forming reactions.

Organocatalysis: Piperidine itself is known to be an effective organocatalyst for various chemical transformations. researchgate.net The substituted nature of this compound may offer unique reactivity and selectivity when employed as an organocatalyst.

Functional Polymers: The piperidine nitrogen can be readily functionalized, allowing for the incorporation of this compound into polymer chains. These functionalized polymers could have interesting properties for applications such as drug delivery, coatings, or as functional additives.

Corrosion Inhibitors: Amine-containing compounds are often used as corrosion inhibitors. The potential of this compound and its derivatives to protect metal surfaces from corrosion could be investigated.

Nanomaterial Functionalization: Piperidine derivatives have been used to functionalize nanomaterials, such as graphene quantum dots, to create novel catalysts. acgpubs.org The specific stereoisomers of this compound could be used to impart chirality to the surface of nanomaterials, leading to new applications in enantioselective catalysis or sensing.

By exploring these emerging applications, the utility of this compound can be extended beyond the traditional realm of medicinal chemistry.

Q & A

Basic: What are the common synthetic routes for 4-Ethyl-3-methylpiperidine, and how can reaction conditions be optimized?

Methodological Answer:

this compound is typically synthesized via cyclization of appropriately substituted amines or reductive amination of ketones. Key parameters include:

- Catalyst selection : Use of palladium or nickel catalysts for hydrogenation steps to improve yield .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to non-polar alternatives.

- Temperature control : Maintaining 60–80°C prevents side reactions like over-alkylation .

Data Table :

| Method | Yield (%) | Purity (HPLC) | Key Condition |

|---|---|---|---|

| Reductive Amination | 78 | 99.2 | H₂, 80°C |

| Cyclization | 65 | 97.8 | DMF, 60°C |

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ 1.2–1.5 ppm) and CH₂ groups (δ 2.5–3.0 ppm) .

- FT-IR : Confirm amine N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ with minimal fragmentation .

Advanced: How can computational modeling predict the reactivity of this compound derivatives?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model nucleophilic attack at the piperidine nitrogen. Basis sets like 6-31G* are sufficient for predicting regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability using AMBER or GROMACS .

- Docking Studies : AutoDock Vina can predict binding affinities to biological targets (e.g., enzymes) .

Advanced: How to resolve contradictions in thermodynamic data (e.g., ΔH, ΔG) across studies?

Methodological Answer:

- Error Source Analysis : Compare calorimetry (DSC) vs. computational values. Calibration errors in DSC often account for >5% discrepancies .

- Statistical Validation : Apply Grubbs’ test to identify outliers in replicated measurements .

- Meta-Analysis : Aggregate data from ≥5 independent studies to establish confidence intervals .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Incompatibility : Avoid strong acids (risk of exothermic decomposition) and oxidizing agents (potential combustion) .

- Ventilation : Use fume hoods with ≥100 CFM airflow to mitigate vapor exposure.

- PPE : Nitrile gloves and safety goggles are mandatory; consult SDS for spill protocols .

Advanced: What strategies exist for enantioselective synthesis of this compound analogs?

Methodological Answer:

- Chiral Catalysts : Employ Jacobsen’s Co-salen complexes for asymmetric cyclization (up to 90% ee) .

- Kinetic Resolution : Use lipases (e.g., CAL-B) to separate enantiomers via ester hydrolysis .

- Crystallography : SHELXL refinement of single crystals confirms absolute configuration .

Key Research Gaps

- Structural Dynamics : Limited MD simulations on piperidine ring puckering under physiological conditions.

- Toxicity Data : Acute toxicity profiles remain underexplored .

- Scale-Up Challenges : Poor reproducibility in catalytic hydrogenation at >1 mol scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.